(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
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Overview
Description
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride: is a chemical compound with a unique structure that includes a butan-2-yl group, a (3,4,5-trimethoxyphenyl)methyl group, and an amine hydrochloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with butan-2-ol and (3,4,5-trimethoxybenzyl)chloride as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The reaction mixture is heated to a specific temperature (e.g., 80-100°C) and stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various amine derivatives.
Scientific Research Applications
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride: has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine sulfate, and (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine phosphate.
Uniqueness: The presence of the hydrochloride moiety in this compound distinguishes it from its counterparts, affecting its solubility, stability, and reactivity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]butan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-6-10(2)15-9-11-7-12(16-3)14(18-5)13(8-11)17-4;/h7-8,10,15H,6,9H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCSEAOSTCTGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C(=C1)OC)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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